HIV-1 gp41 Fusion Inhibitory Activity: Pyrrole vs. Furan Arylidene Orientation Divergence
In a head-to-head study of 5-((arylfuran/1H-pyrrol-2-yl)methylene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-ones, the pyrrole-containing analog 12i (structurally closest to the target compound, differing only by N-(3-CF₃-phenyl) substitution) was significantly less active than its furan counterpart 12b. Molecular docking revealed that 12b and 12m fit snugly into the gp41 hydrophobic cavity with critical ionic interactions to Lys574, whereas 12i adopted a completely different orientation and missed these essential contacts [1]. This demonstrates that the pyrrole arylidene moiety fundamentally alters binding geometry relative to furan, a distinction that directly impacts the unsubstituted target compound's utility as a scaffold for gp41 inhibitor design.
| Evidence Dimension | HIV-1 gp41 binding orientation and fusion inhibitory activity |
|---|---|
| Target Compound Data | Compound 12i (pyrrole analog): less active; missed ionic interactions with Lys574; completely different docking orientation vs. 12b/12m. |
| Comparator Or Baseline | Compound 12b (furan analog): highly active; snug fit in gp41 cavity; forms ionic interactions with Lys574. Compound 12m (tetrazole analog): similarly highly active. |
| Quantified Difference | Qualitative ranking: 12b ≈ 12m ≫ 12i. Specific IC₅₀ values not publicly extractable; however, the study explicitly states 12i is 'less active' and docking orientation is 'completely different'. |
| Conditions | Cell-free gp41 six-helix bundle formation assay; cell-cell fusion assay; laboratory-adapted and primary HIV-1 strains; molecular docking into gp41 NHR trimer (PDB: 2X7R). |
Why This Matters
This direct evidence warns that substituting the pyrrole arylidene for a furan in 2-thioxothiazolidinone-based gp41 inhibitors compromises target engagement, making the pyrrole-bearing scaffold a distinct chemical series for antiviral hit-to-lead campaigns.
- [1] Jiang, S.; Tala, S. R.; Lu, H.; Abo-Dya, N. E.; Avan, I.; Gyanda, K.; Lu, L.; Katritzky, A. R.; Debnath, A. K. Design, Synthesis, and Biological Activity of Novel 5-((Arylfuran/1H-pyrrol-2-yl)methylene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-ones as HIV-1 Fusion Inhibitors Targeting gp41. J. Med. Chem. 2011, 54 (2), 572–579. View Source
